molecular formula C28H38O19 B11827490 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside

1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside

Cat. No.: B11827490
M. Wt: 678.6 g/mol
InChI Key: KXQUPCAOOLXBPP-AIMLJOPFSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside is a complex carbohydrate derivative. It is a disaccharide composed of two glucose molecules, each of which is fully acetylated. This compound is often used in synthetic organic chemistry and biochemistry due to its protective acetyl groups, which can be selectively removed to yield various intermediate products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside typically involves the acetylation of D-glucose derivatives. The process generally includes:

    Starting Material: D-glucose or a partially protected glucose derivative.

    Acetylation: The hydroxyl groups of the glucose molecules are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Glycosylation: The glycosidic bond is formed between two acetylated glucose molecules using a glycosyl donor and acceptor under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside undergoes several types of chemical reactions:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy sugars.

    Substitution: The acetyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Deacetylated Glucose: Resulting from hydrolysis.

    Oxidized Products: Such as gluconic acid.

    Reduced Products: Such as deoxy sugars.

Scientific Research Applications

1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside involves its interaction with enzymes and other biological molecules. The acetyl groups protect the hydroxyl groups, preventing unwanted reactions during synthetic processes. Upon deacetylation, the free hydroxyl groups can participate in various biochemical reactions, such as glycosylation and phosphorylation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,6-Penta-O-acetyl-D-glucopyranose: A fully acetylated glucose molecule.

    1,2,4,6-Tetra-O-acetyl-D-glucopyranose: A partially acetylated glucose molecule.

    1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose: A glucose molecule with benzoyl protective groups.

Uniqueness

1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside is unique due to its disaccharide structure with fully acetylated glucose units. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of hydroxyl groups, allowing for the synthesis of complex carbohydrate structures.

Properties

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(3S,4R,5S,6S)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20+,21-,22+,23+,24-,25-,26+,27?,28+/m1/s1

InChI Key

KXQUPCAOOLXBPP-AIMLJOPFSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](OC([C@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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